"Dibenz[b,e]oxepin-11(6H)-one" fundamental properties
"Dibenz[b,e]oxepin-11(6H)-one" fundamental properties
An In-depth Technical Guide on the Core Properties of Dibenz[b,e]oxepin-11(6H)-one
Introduction
Dibenz[b,e]oxepin-11(6H)-one, also known by synonyms such as Doxepinone and 6,11-Dihydrodibenz[b,e]oxepin-11-one, is a heterocyclic organic compound with a tricyclic structure.[1][2] Its chemical formula is C₁₄H₁₀O₂.[1][3][4] This compound serves as a crucial chemical intermediate, most notably in the pharmaceutical industry for the synthesis of Doxepin, a tricyclic antidepressant used to treat depression and anxiety.[1][2][5] Beyond its role as a synthetic precursor, Dibenz[b,e]oxepin-11(6H)-one is also a known photodecomposition product of Doxepin.[1][6] Recent research has highlighted its potential biological activities, including significant antiparasitic properties, making it a subject of interest in drug development and medicinal chemistry.[7][8][9]
Chemical and Physical Properties
The fundamental physicochemical properties of Dibenz[b,e]oxepin-11(6H)-one are summarized below. These properties are essential for its handling, characterization, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 4504-87-4 | [1][3][4] |
| Molecular Formula | C₁₄H₁₀O₂ | [1][3][4] |
| Molecular Weight | 210.23 g/mol | [1][3][10] |
| Appearance | Off-White to Light Yellow Solid | [1][11] |
| Melting Point | 68-70 °C | [1][11][12] |
| Boiling Point | 386.8 °C at 760 mmHg (Predicted: 386.8 ± 32.0 °C) | [1][12] |
| Density | 1.226 g/cm³ (Predicted: 1.226 ± 0.06 g/cm³) | [1][12] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [11][12] |
| Storage Temperature | Refrigerator; Sealed in dry, Room Temperature. | [1][12] |
| Flash Point | 188.4 °C | [1] |
| Refractive Index | 1.619 | [1] |
| Vapor Pressure | 3.45E-06 mmHg at 25°C | [1] |
Synthesis and Chemical Reactions
The synthesis of Dibenz[b,e]oxepin-11(6H)-one is a key step in the production of related pharmaceutical compounds. Various synthetic routes have been developed, often involving intramolecular cyclization reactions.
A prominent method involves the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids.[13] This reaction can be efficiently promoted by a cooperative system of a Lewis acid, such as Iron(II) chloride (FeCl₂) or Tin(II) chloride (SnCl₂), and an activating agent like dichloromethyl methyl ether (Cl₂CHOCH₃).[8][13] This methodology is noted for its compatibility with a range of functional groups, providing good to excellent yields and high regioselectivity.[13]
Biological Activity and Applications
Pharmaceutical Intermediate
The primary application of Dibenz[b,e]oxepin-11(6H)-one is its role as a key intermediate in the synthesis of Doxepin.[2][5] Doxepin is a tricyclic antidepressant medication used for treating depression and anxiety by inhibiting the reuptake of norepinephrine and serotonin in the brain.[5] The synthesis involves a multi-step process starting from Dibenz[b,e]oxepin-11(6H)-one, typically through a Grignard reaction followed by dehydration and substitution steps.[5][14][15]
Anthelmintic and Antimicrobial Activity
Recent studies have explored the biological activities of Dibenz[b,e]oxepin-11(6H)-one and its derivatives. It has demonstrated significant antiparasitic (anthelmintic) activity against the nematode Caenorhabditis elegans.[7][13] The compound causes a rapid, concentration-dependent decrease in the motility (thrashing rate) of the worms, with a reported IC₅₀ value of approximately 300-389 μM.[7][13] This has positioned the dibenz[b,e]oxepinone scaffold as a "privileged structure" for the discovery of new anthelmintic agents.[8][9][13]
Furthermore, derivatives such as O-benzoyloximes have been synthesized and evaluated for their antimicrobial properties.[16] While the parent oxepine derivatives showed low to moderate activity, bioisosteric replacement of the ether oxygen with sulfur to form dibenzo[b,e]thiepine derivatives resulted in a significant enhancement of antimicrobial activity against both Gram-positive (MRSA) and Gram-negative (E. coli) bacteria, as well as the fungus Aspergillus niger.[16]
Experimental Protocols
Synthesis of Dibenz[b,e]oxepin-11(6H)-one via Grignard Reaction Intermediate (Illustrative)
This protocol outlines a key step in a common pathway to Doxepin, which involves the reaction of Dibenz[b,e]oxepin-11(6H)-one. The initial step is a nucleophilic addition using a Grignard reagent.
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Preparation of Grignard Reagent: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are combined with a solvent such as tetrahydrofuran (THF).[5][17] A solution of 3-chloropropyl-tert-butyl ether in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically heated to 35-40 °C.[5]
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Nucleophilic Addition: A solution of 6,11-dihydrodibenzo[b,e]oxepin-11-one in THF is added to the prepared Grignard reagent.[5] The reaction mixture is maintained at a controlled temperature (e.g., 40 °C) for several hours (2-5 hours) to ensure complete reaction.[5]
-
Workup: The reaction is quenched by the slow addition of an acidic solution (e.g., concentrated hydrochloric acid) or a saturated ammonium chloride solution.[14]
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Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent like diethyl ether or ethyl acetate.[14] The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, an alcohol intermediate, can be purified by recrystallization or chromatography.[15]
Anthelmintic Activity Assay on Caenorhabditis elegans
This protocol is based on the methodology used to evaluate the antiparasitic effects of Dibenz[b,e]oxepin-11(6H)-one.[13]
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Nematode Culture: Wild-type C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.
-
Compound Preparation: Dibenz[b,e]oxepin-11(6H)-one is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are prepared to achieve the desired final concentrations for the assay.
-
Motility (Thrashing) Assay:
-
Synchronized young adult worms are washed from the NGM plates using M9 buffer.
-
Individual worms are transferred into the wells of a microtiter plate containing M9 buffer and the test compound at various concentrations.
-
After a defined exposure time (e.g., 10 minutes), the number of thrashes (defined as one complete sinusoidal movement) is counted for a set period (e.g., one minute) under a dissecting microscope.[13]
-
-
Data Analysis: The thrashing rate is calculated for each concentration. The data are normalized to a control group (containing only the solvent). A concentration-response curve is generated by plotting the percentage inhibition of motility against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a suitable nonlinear regression model, such as the Hill equation.[13]
Spectroscopic Data
The structural elucidation of Dibenz[b,e]oxepin-11(6H)-one and its derivatives is routinely performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.[16]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone within the seven-membered ring.[16]
-
Mass Spectrometry (MS): Mass spectral data provide information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[4][16] The NIST WebBook provides reference mass spectrum data (electron ionization) for this compound.[4]
Safety Information
According to aggregated GHS information from notifications to the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria in a majority of reports.[10] However, some notifications include hazard statements such as H301 (Toxic if swallowed) and H302 (Harmful if swallowed).[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.
Conclusion
Dibenz[b,e]oxepin-11(6H)-one is a compound of significant interest in organic and medicinal chemistry. Its fundamental role as a precursor to the antidepressant Doxepin underscores its industrial importance. Moreover, emerging research into its anthelmintic and antimicrobial potential reveals a promising future for this tricyclic scaffold in the development of new therapeutic agents. A thorough understanding of its core properties, synthesis, and biological activities is essential for researchers and scientists working in drug discovery and development.
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